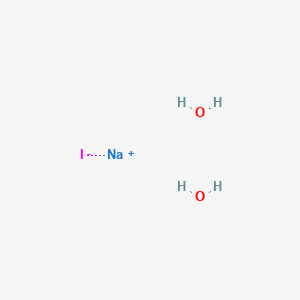
Ammonium-d4 bromide
Overview
Description
This compound is represented by the chemical formula ND4Br and has a molecular weight of 101.97 g/mol . It is primarily used in scientific research due to its unique isotopic properties.
Mechanism of Action
Target of Action
Ammonium-d4 bromide is a deuterium-labeled variant of ammonium bromide It’s known that ammonium compounds generally interact with various biological systems, influencing processes such as ph regulation and nitrogen metabolism .
Mode of Action
It’s known that ammonium salts can serve as sources of ammonia, which plays a role in various biochemical processes . When dissolved in water, ammonium bromide acts as a weak acid and a strong electrolyte, dissociating into ammonium ions (NH4+) and bromide ions (Br-) .
Biochemical Pathways
This compound likely affects biochemical pathways involving ammonium and bromide ions. Ammonium ions play a role in the regulation of acid-base balance by generating bicarbonate ions and promoting renal net acid excretion . .
Pharmacokinetics
It’s known that ammonium salts are generally soluble in water , which could influence their absorption and distribution in the body. Deuterium labeling, as seen in this compound, is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Ammonium compounds can influence cellular processes such as ph regulation and nitrogen metabolism .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the solubility of ammonium salts in water could affect their bioavailability and action in aqueous environments within the body. Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Ammonium-d4 bromide, like its non-deuterated counterpart, is likely to participate in biochemical reactions involving ammonium ions . Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied.
Cellular Effects
For instance, they can affect pH regulation within cells and play a role in nitrogen metabolism . It’s plausible that this compound could have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
As a stable isotope-labeled compound, it’s often used as a tracer in biochemical studies
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on the phase behavior of ammonium bromide under high pressure and low temperature provides some insights into its stability and degradation .
Metabolic Pathways
Ammonium ions are involved in several metabolic pathways, particularly those related to nitrogen metabolism . The specific metabolic pathways involving this compound are not well-characterized.
Transport and Distribution
Ammonium ions are transported across cellular membranes by specific transport proteins . It’s likely that this compound is transported in a similar manner, but specific studies are needed to confirm this.
Subcellular Localization
A study on the localization of ammonium transporters in Dictyostelium discoideum suggests that ammonium ions can be found in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium-d4 bromide is typically synthesized by reacting ammonium bromide with heavy water (deuterium oxide, D2O). The reaction involves the exchange of hydrogen atoms in ammonium bromide with deuterium atoms from heavy water. The degree of deuterium substitution can be controlled by adjusting the reaction conditions and the amount of heavy water used .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high isotopic purity and yield. The product is then purified and packaged for use in various research applications .
Chemical Reactions Analysis
Types of Reactions: Ammonium-d4 bromide undergoes various chemical reactions, including:
Substitution Reactions: In these reactions, the bromide ion (Br-) can be replaced by other anions or nucleophiles.
Ion Exchange Reactions: this compound can participate in ion exchange processes, where the ammonium ion (ND4+) is exchanged with other cations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH). These reactions are typically carried out in aqueous solutions at room temperature.
Ion Exchange Reactions: These reactions often involve ion exchange resins or other solid-phase materials that facilitate the exchange of ions.
Major Products Formed:
Substitution Reactions: The major products depend on the substituting nucleophile. For example, reacting this compound with silver nitrate produces silver bromide (AgBr) and ammonium nitrate (ND4NO3).
Ion Exchange Reactions: The products include the exchanged ions and the remaining ion-exchange resin or material.
Scientific Research Applications
Ammonium-d4 bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used in isotope labeling experiments to track the movement and incorporation of nitrogen in biological systems.
Medicine: It is used in metabolic studies to understand the pharmacokinetics and dynamics of deuterated drugs.
Industry: this compound is used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts
Comparison with Similar Compounds
Ammonium Bromide (NH4Br): The non-deuterated form of ammonium-d4 bromide.
Deuterated Compounds: Other deuterated compounds such as deuterated water (D2O) and deuterated methane (CD4).
Comparison:
Isotopic Labeling: this compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling experiments compared to non-deuterated compounds.
Reactivity: The chemical reactivity of this compound is similar to that of ammonium bromide, but the presence of deuterium can influence reaction kinetics and mechanisms.
Applications: While both ammonium bromide and this compound are used in research, the latter is preferred for studies requiring isotopic labeling and tracing
This compound is a valuable compound in scientific research, offering unique properties and applications due to its deuterium content. Its synthesis, chemical reactivity, and wide range of applications make it an essential tool in various fields of study.
Properties
IUPAC Name |
tetradeuterioazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVFNYSXGMGBS-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583418 | |
| Record name | (~2~H_4_)Ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12265-06-4 | |
| Record name | (~2~H_4_)Ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying Ammonium-d4 Bromide under high pressure?
A1: The research aims to understand how pressure affects the thermodynamic properties of this compound crystals. This is important because pressure can induce phase transitions and alter the stability of crystalline materials []. By studying these changes, researchers can gain insights into the fundamental properties of the material and its potential applications.
Q2: What techniques were used to study this compound in this research?
A2: The paper likely employed thermodynamic techniques to study the material under high pressure. These might include measuring changes in volume, heat capacity, and compressibility as a function of pressure. The specific techniques used would be detailed in the full text of the paper [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)









![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)


